Olopatadine-d6 Hydrochloride is a deuterated form of olopatadine hydrochloride, an antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. The compound is notable for its ability to block histamine receptors, thereby alleviating allergy symptoms. The deuterated version, labeled as olopatadine-d6, is utilized in research settings, particularly in pharmacokinetic studies and drug metabolism investigations.
Olopatadine-d6 Hydrochloride is classified as an antihistamine and belongs to the category of low-molecular-weight organic compounds. Its chemical structure incorporates deuterium, a stable isotope of hydrogen, which enhances its stability and tracking in biological studies. The compound is registered under the CAS number 1217229-05-4 and has a molecular formula of C21H24ClNO3, with a molecular weight of approximately 379.91 g/mol .
The synthesis of olopatadine-d6 Hydrochloride involves several steps that incorporate deuterated reagents to replace specific hydrogen atoms with deuterium. A novel synthetic route has been developed that enhances efficiency and yield. The process typically includes:
The molecular structure of olopatadine-d6 Hydrochloride features a complex arrangement typical of antihistamines, including:
The structural representation can be summarized as follows:
The primary chemical reactions involved in synthesizing olopatadine-d6 Hydrochloride include:
These reactions are optimized for yield and purity, ensuring minimal by-products and high-quality end products .
Olopatadine acts primarily as a selective antagonist for the H1 histamine receptor. Its mechanism involves:
The pharmacokinetic profile of olopatadine-d6 allows researchers to study its metabolism and elimination pathways effectively due to the incorporation of deuterium, which alters the compound's isotopic signature without significantly affecting its pharmacological properties .
Olopatadine-d6 Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for both clinical applications and research purposes .
Olopatadine-d6 Hydrochloride is primarily used in scientific research, particularly in:
The unique properties of olopatadine-d6 facilitate advanced research methodologies that contribute to a deeper understanding of antihistamines' pharmacological profiles .
Deuterated pharmaceuticals, characterized by the strategic replacement of hydrogen atoms with deuterium (²H or D), represent a transformative approach in drug discovery and development. The carbon-deuterium bond exhibits greater stability compared to the carbon-hydrogen bond due to deuterium's higher atomic mass and lower zero-point vibrational energy. This isotopic substitution significantly reduces the rate of metabolic cleavage for vulnerable bonds, particularly those processed by cytochrome P450 enzymes, without substantially altering the compound's steric configuration or pharmacological target affinity. Consequently, deuterated analogs serve as indispensable tools for elucidating drug metabolism pathways, identifying active metabolites, and tracing biodistribution patterns in complex biological systems. Their application extends to quantitative mass spectrometry, where the predictable mass shift (e.g., +6 Da for hexadeuterated compounds) enables precise internal standardization, eliminating analytical variability and enhancing detection sensitivity in pharmacokinetic studies [6] [8].
Olopatadine-d6 Hydrochloride (chemical name: (Z)-11-[3-(Dimethylamino-d₆)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride) is the isotopically labeled counterpart of the established antiallergic agent olopatadine hydrochloride. This compound incorporates six deuterium atoms at the dimethylamino group (-N(CD₃)₂), preserving the dual pharmacological activity of the parent molecule—histamine H₁ receptor antagonism and mast cell stabilization—while introducing distinct physicochemical properties exploitable for research. As a mechanistic probe, it enables researchers to track the distribution and fate of olopatadine without pharmacological interference, distinguishing administered drug from endogenous compounds. Studies demonstrate that olopatadine prevents immunologically stimulated pro-inflammatory mediator release (e.g., histamine, leukotrienes) from human conjunctival mast cells, with deuterated versions facilitating the quantification of drug penetration into ocular tissues and the correlation of tissue concentrations with anti-inflammatory effects. Its utility extends to investigating olopatadine's inhibitory effects on eosinophil chemotaxis and activation, processes central to allergic inflammation [4] [6] [9].
The development of deuterated olopatadine analogues coincides with growing interest in isotopic labeling for pharmacokinetic optimization and analytical applications. While the parent compound, olopatadine hydrochloride (Pataday®, Patanol®), was patented in 1986 and entered medical use in 1997 [1] [5], specific patents covering its deuterated forms emerged later, focusing on synthetic methodologies and analytical applications. A key advancement was the detailed characterization of polymorphic forms of olopatadine hydrochloride, crucial for ensuring consistent physicochemical properties in both the parent drug and its deuterated derivatives. Patent US7687646B2 details processes for synthesizing olopatadine and its salts, highlighting methods like intramolecular Heck cyclization and stereoselective Wittig olefination, which are adaptable for deuterated analog production [3]. The synthesis of Olopatadine-d6 Hydrochloride (CAS 1217229-05-4) involves deuterium incorporation at the dimethylamino moiety, typically achieved using deuterated dimethylamine precursors or deuterium exchange under controlled conditions. This compound is commercially available as a high-purity research standard (≥98% by HPLC) for use in mass spectrometry-based assays, reflecting its established role in quantifying olopatadine and its metabolites in biological matrices [7] [8].
Table 1: Key Spectral Characteristics of Olopatadine-d6 Hydrochloride Compared to Olopatadine Hydrochloride
Characteristic | Olopatadine Hydrochloride (Non-deuterated) | Olopatadine-d6 Hydrochloride | Significance |
---|---|---|---|
Molecular Formula | C₂₁H₂₄ClNO₃ | C₂₁H₁₈D₆ClNO₃ | +6 Da mass shift |
Molecular Weight | 373.87 g/mol | 379.91 g/mol | Enables MS discrimination |
¹H NMR (CD₃OD) | δ 2.86 (s, 6H, N-CH₃) | δ 2.86 (s, N-CH₃) signal absent | Confirms deuterium incorporation site |
¹³C NMR (CD₃OD) | δ 43.4 (N-CH₃) | Signal for N-CH₃ replaced by triplet | Validates isotopic purity |
IR (KBr) | 2927 cm⁻¹ (C-H stretch) | Diminished C-H intensity at ~2900 cm⁻¹ | Supports successful deuteration |
Table 2: Applications of Olopatadine-d6 Hydrochloride in Pharmacological Research
Research Application | Experimental Advantage | Key Insight Enabled |
---|---|---|
LC-MS/MS Quantification | Serves as ideal internal standard | Eliminates ion suppression variability; Enhances accuracy of olopatadine plasma/tissue levels [6] [8] |
Metabolic Pathway Elucidation | Tracks parent drug without metabolite interference | Identifies major metabolites (e.g., N-oxide, N-desmethyl) and their kinetics [2] [10] |
Tissue Distribution Studies | Distinguishes administered drug from endogenous compounds | Measures ocular/nasal bioavailability after topical application |
Receptor Binding Kinetics | Maintains identical H₁ affinity to non-deuterated form | Confirms deuteration site doesn't alter target interaction |
Drug-Drug Interaction Studies | Monitors olopatadine kinetics amidst enzyme inducers/inhibitors | Clarifies potential CYP-mediated interactions |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8